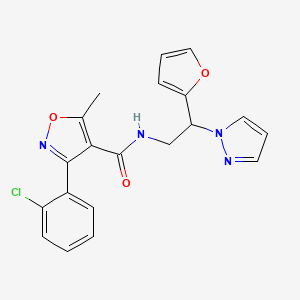

3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-13-18(19(24-28-13)14-6-2-3-7-15(14)21)20(26)22-12-16(17-8-4-11-27-17)25-10-5-9-23-25/h2-11,16H,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXXBMNDOIHTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity:

- Chlorophenyl Group : Provides lipophilicity and potential interactions with various receptors.

- Furan and Pyrazole Moieties : Known for their diverse biological activities, including anti-inflammatory and anticancer properties.

- Isoxazole Ring : Associated with neuroprotective effects and modulation of neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and isoxazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways related to tumor growth and proliferation.

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis. For instance, pyrazole derivatives have been shown to target the mTOR pathway, which is crucial for cell growth and survival .

- Case Studies :

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

- Mechanism of Action : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

- Research Findings :

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related compounds from the evidence:

Key Structural and Functional Differences:

Core Heterocycle :

- The isoxazole ring in the target compound contrasts with pyrazole (darolutamide, ), benzodioxol-imidazole (), and thiazole (). Isoxazoles are less common in pharmaceuticals but offer unique electronic properties due to oxygen and nitrogen in the ring .

- Furan and pyrazole substituents on the ethyl chain distinguish the target compound from darolutamide’s hydroxyethyl group and ’s trifluoromethyl-chloropyridyl system. Furan may enhance metabolic stability but could reduce bioavailability compared to saturated chains .

Substituent Effects: The 2-chlorophenyl group in the target compound is structurally analogous to the 3-chloro-4-cyanophenyl group in darolutamide, both likely contributing to hydrophobic interactions in target binding . The trifluoromethyl group in ’s compound enhances electronegativity and resistance to oxidative metabolism, a feature absent in the target compound .

Analytical Techniques: Single-crystal X-ray analysis (used in ) could resolve ambiguities in the target compound’s stereochemistry, particularly around the ethyl-linked furan-pyrazole moiety .

Research Implications and Gaps

- Synthesis Routes : While darolutamide’s synthesis involves coupling pyrazole-carboxylic acids with amine intermediates , the target compound’s furan-pyrazole-ethyl chain may require specialized coupling reagents or protection strategies.

- Biological Activity : The absence of data on the target compound’s bioactivity necessitates in vitro screening against targets relevant to its structural analogs (e.g., androgen receptor for darolutamide analogs ).

- Computational Modeling : Leveraging Multiwfn () could elucidate electronic differences between the isoxazole core and pyrazole/thiazole systems, guiding lead optimization .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole core via cyclization of β-keto nitrile intermediates under acidic conditions.

- Step 2 : Coupling of the chlorophenyl group using Ullmann or Suzuki-Miyaura cross-coupling reactions.

- Step 3 : Functionalization of the ethyl linker with furan and pyrazole moieties via nucleophilic substitution or amidation . Optimization strategies :

- Use high-purity reagents and anhydrous solvents (e.g., THF or DMF).

- Control reaction temperatures (e.g., 60–80°C for cyclization) and employ catalysts like Pd(PPh₃)₄ for cross-coupling .

- Purify intermediates via column chromatography and verify purity using HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₇ClN₄O₃).

- HPLC : Monitor purity (>98%) and detect trace impurities .

- X-ray crystallography (if crystals are obtainable): Resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).

- Cellular viability assays : MTT or CellTiter-Glo® in cancer or primary cell lines .

Advanced Research Questions

Q. How can researchers identify the molecular targets of this compound in complex biological systems?

Use integrated approaches:

- Chemical proteomics : Immobilize the compound on beads for pull-down assays combined with LC-MS/MS to identify binding proteins .

- Thermal shift assays (TSA) : Monitor protein stability shifts upon compound binding via SYPRO Orange fluorescence .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

- Core modifications : Replace isoxazole with oxadiazole or thiazole rings to alter electronic properties.

- Substituent variations : Compare chloro (Cl) vs. fluoro (F) on the phenyl ring for steric/electronic effects.

- Linker optimization : Test ethyl vs. propyl chains or introduce heteroatoms (e.g., O, S) . Example SAR Table :

| Compound Derivative | Modification | IC₅₀ (Target A) | Selectivity (Target B) |

|---|---|---|---|

| Parent Compound | None | 120 nM | 10-fold |

| Oxadiazole Analog | Isoxazole→Oxadiazole | 85 nM | 25-fold |

| Fluoro-Substituted | Cl→F | 150 nM | 5-fold |

Q. How can computational modeling elucidate its binding mode and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Predict binding poses in target active sites (e.g., kinase ATP-binding pocket).

- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction (SwissADME) : Estimate logP (2.8), solubility (LogS = -4.5), and CYP450 inhibition .

Q. What experimental designs address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.

- Control for compound purity : Validate via HPLC and elemental analysis to exclude batch-to-batch variability .

- Orthogonal assays : Confirm activity using SPR (binding affinity) and functional assays (e.g., cAMP ELISA) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.